1-benzyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one
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Overview
Description
1-Benzyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique fused ring structure, which combines an imidazole ring with a quinazoline moiety. The presence of a benzyl group further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the imidazole ring. The benzyl group is then added through a benzylation reaction. Key reagents often include benzyl chloride, imidazole, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to ensure consistency and efficiency. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain product quality. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can modify the compound’s electronic properties, affecting its reactivity and stability.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can replace specific atoms or groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
1-Benzyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific enzymes and signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-benzyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one exerts its effects is often related to its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or histone deacetylases, leading to alterations in cellular signaling pathways and gene expression. These interactions can result in antiproliferative effects on cancer cells, making it a candidate for anticancer drug development.
Comparison with Similar Compounds
2,3-Dihydroimidazo[1,2-c]quinazoline: Shares a similar core structure but differs in the position of the imidazole ring.
1-Benzyl-2,3-dihydroimidazo[2,1-b]thiazole: Contains a thiazole ring instead of a quinazoline moiety.
Uniqueness: 1-Benzyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one is unique due to its specific ring fusion and the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity. Its ability to act as a dual inhibitor of enzymes like phosphatidylinositol 3-kinase and histone deacetylase sets it apart from other similar compounds .
This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines
Properties
Molecular Formula |
C17H15N3O |
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Molecular Weight |
277.32 g/mol |
IUPAC Name |
1-benzyl-2,3-dihydroimidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C17H15N3O/c21-16-14-8-4-5-9-15(14)18-17-19(10-11-20(16)17)12-13-6-2-1-3-7-13/h1-9H,10-12H2 |
InChI Key |
ULSGQNUAMPJFAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)C3=CC=CC=C3N=C2N1CC4=CC=CC=C4 |
Origin of Product |
United States |
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